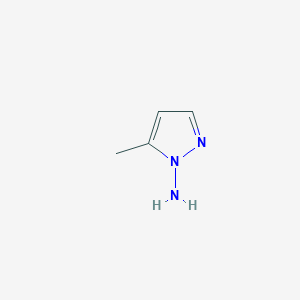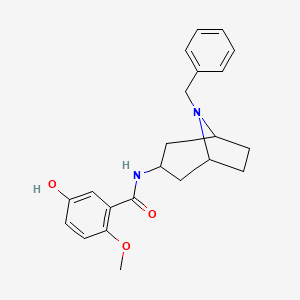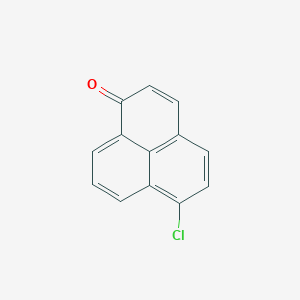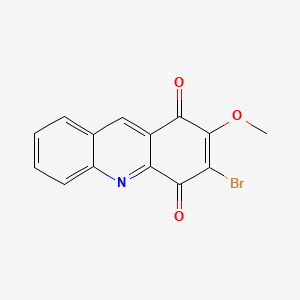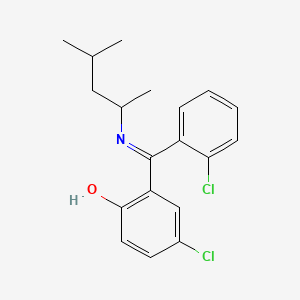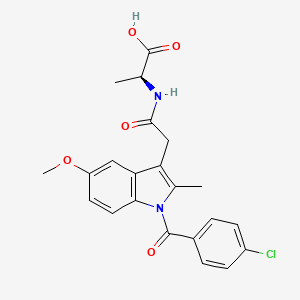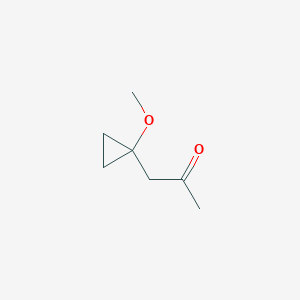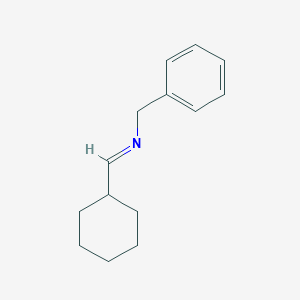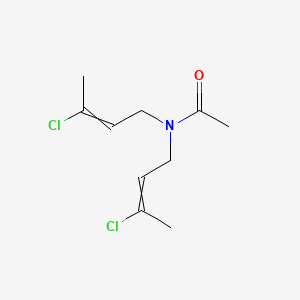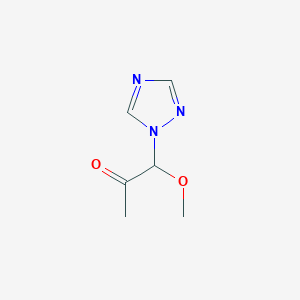![molecular formula C15H14N2O3 B14431552 3-[6-Oxo-3-(2-phenylhydrazinylidene)cyclohexa-1,4-dien-1-yl]propanoic acid CAS No. 78027-95-9](/img/structure/B14431552.png)
3-[6-Oxo-3-(2-phenylhydrazinylidene)cyclohexa-1,4-dien-1-yl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[6-Oxo-3-(2-phenylhydrazinylidene)cyclohexa-1,4-dien-1-yl]propanoic acid is a complex organic compound with the molecular formula C15H15N3O4. It is known for its unique structure, which includes a phenylhydrazinylidene group attached to a cyclohexa-1,4-dien-1-yl ring, and a propanoic acid moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-Oxo-3-(2-phenylhydrazinylidene)cyclohexa-1,4-dien-1-yl]propanoic acid typically involves the reaction of phenylhydrazine with a suitable cyclohexadienone derivative under controlled conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes further cyclization and oxidation to yield the final product. Common reagents used in this synthesis include phenylhydrazine, cyclohexadienone derivatives, and oxidizing agents such as hydrogen peroxide or potassium permanganate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form .
化学反应分析
Types of Reactions
3-[6-Oxo-3-(2-phenylhydrazinylidene)cyclohexa-1,4-dien-1-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydrazine derivatives or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and electrophiles (e.g., alkyl halides, acyl chlorides). The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include quinones, hydrazine derivatives, and substituted phenylhydrazinylidene compounds. These products have diverse applications in various fields of research .
科学研究应用
3-[6-Oxo-3-(2-phenylhydrazinylidene)cyclohexa-1,4-dien-1-yl]propanoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and antioxidant properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 3-[6-Oxo-3-(2-phenylhydrazinylidene)cyclohexa-1,4-dien-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The phenylhydrazinylidene group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The compound may also interact with cellular signaling pathways, affecting various biological processes .
相似化合物的比较
Similar Compounds
Similar compounds include:
- 3-(6-Oxo-3-phenyl-1(6H)-pyridazinyl)propanoic acid
- 3-(3-(4-Methylphenyl)-6-oxo-1(6H)-pyridazinyl)propanoic acid
- 3-(3-(2,4-Dimethylphenyl)-6-oxo-1(6H)-pyridazinyl)propanoic acid
Uniqueness
3-[6-Oxo-3-(2-phenylhydrazinylidene)cyclohexa-1,4-dien-1-yl]propanoic acid is unique due to its specific structural features, such as the phenylhydrazinylidene group and the cyclohexa-1,4-dien-1-yl ring.
属性
CAS 编号 |
78027-95-9 |
|---|---|
分子式 |
C15H14N2O3 |
分子量 |
270.28 g/mol |
IUPAC 名称 |
3-(2-hydroxy-5-phenyldiazenylphenyl)propanoic acid |
InChI |
InChI=1S/C15H14N2O3/c18-14-8-7-13(10-11(14)6-9-15(19)20)17-16-12-4-2-1-3-5-12/h1-5,7-8,10,18H,6,9H2,(H,19,20) |
InChI 键 |
FCDWGJCPWGEOMU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(Octyloxy)benzamido]phenyl 4-(octyloxy)benzoate](/img/structure/B14431474.png)
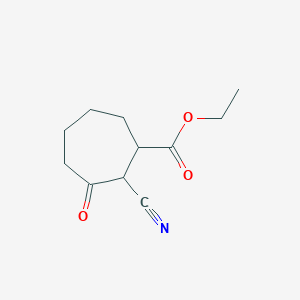

silane](/img/structure/B14431490.png)
